molecular formula C17H17N3OS B2948177 N-METHYL-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE CAS No. 391255-55-3

N-METHYL-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE

Numéro de catalogue: B2948177
Numéro CAS: 391255-55-3
Poids moléculaire: 311.4
Clé InChI: UDGLQGMYPWECAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-METHYL-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Thioether Formation: The benzimidazole core is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the acylation of the intermediate with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Des Réactions Chimiques

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid derivatives. This reaction is critical for understanding metabolic pathways or degradation products.

Conditions Reagents Products Yield Reference
Acidic hydrolysisHCl (6M), reflux, 6h2-[(5-Methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid + N-methylaniline78%
Basic hydrolysisNaOH (2M), 80°C, 4hSodium 2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate + N-methylaniline85%

Key findings:

  • Hydrolysis rates depend on steric hindrance from the N-methyl and N-phenyl groups .

  • The benzodiazole ring stabilizes intermediates via resonance during hydrolysis .

Oxidation of the Sulfanyl Group

The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This reactivity is leveraged in prodrug activation or detoxification studies.

Oxidizing Agent Conditions Products Yield Reference
H₂O₂ (30%)RT, 2hSulfoxide derivative62%
mCPBADCM, 0°C, 1hSulfone derivative88%

Key findings:

  • Sulfone formation is irreversible and enhances metabolic stability.

  • Over-oxidation to sulfonic acid derivatives is negligible under controlled conditions.

Electrophilic Substitution on the Benzodiazole Ring

The electron-rich benzodiazole ring undergoes electrophilic substitution, primarily at the 4- and 6-positions due to methyl group directing effects.

Reaction Reagents Products Yield Reference
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-5-methyl-1H-1,3-benzodiazol-2-yl sulfanylacetamide45%
Halogenation (Br₂)FeBr₃, CHCl₃, RT6-Bromo-5-methyl-1H-1,3-benzodiazol-2-yl sulfanylacetamide51%

Key findings:

  • Methyl groups at the 5-position deactivate the ring, slowing reaction kinetics .

  • Nitration yields para-substituted products exclusively .

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom participates in nucleophilic displacement reactions, enabling functional group diversification.

Nucleophile Conditions Products Yield Reference
BenzylamineDMF, K₂CO₃, 60°CN-Benzyl-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)amino]-N-phenylacetamide67%
Sodium ethoxideEtOH, reflux, 3h2-Ethoxy-N-methyl-N-phenylacetamide + 2-mercaptobenzodiazole73%

Key findings:

  • Steric bulk from N-phenylacetamide slows nucleophilic attack .

  • Thiol byproducts are stabilized via intramolecular hydrogen bonding.

Metal-Catalyzed Coupling Reactions

Palladium catalysts facilitate cross-coupling reactions at the benzodiazole ring or acetamide group.

Reaction Catalyst Products Yield Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃4-Aryl-5-methyl-1H-1,3-benzodiazol-2-yl sulfanylacetamide58%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl-N-methyl-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide65%

Key findings:

  • Coupling efficiency depends on electron density at the reaction site .

  • Ligand choice (e.g., Xantphos) minimizes dehalogenation side reactions .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–S bond, generating free radicals.

Conditions Products Application Reference
UV (365 nm), 2hN-Methyl-N-phenylacetamide + 5-methyl-1H-1,3-benzodiazole-2-thiyl radicalPolymer initiators

Key findings:

  • Radical intermediates are stabilized by the benzodiazole π-system.

Biochemical Interactions

The compound inhibits enzymes via coordination to metal ions or hydrogen bonding.

Target Binding Affinity (IC₅₀) Mechanism Reference
HDAC12 µMChelation of Zn²⁺ in the active site
5-HT₆ Receptor0.8 µMHydrogen bonding with Asp106 and Tyr188

Stability Under Physiological Conditions

The compound undergoes pH-dependent degradation, with optimal stability at pH 6–8.

pH Half-Life (25°C) Major Degradation Pathway
21.2 hAcid-catalyzed hydrolysis of acetamide
7.448 hOxidation of sulfanyl group
106.5 hBase-induced ring-opening of benzodiazole

Data sourced from .

Applications De Recherche Scientifique

N-METHYL-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of N-METHYL-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, ultimately exerting its effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Methylbenzimidazole: A methylated derivative of benzimidazole.

    Phenylbenzimidazole: A phenyl-substituted benzimidazole.

Uniqueness

N-METHYL-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE is unique due to the presence of both the sulfanyl and acetamide groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical reactions and interactions with biological targets, making it a versatile compound in research and industrial applications.

Activité Biologique

N-Methyl-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide (CAS No. 852413-77-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3OS, with a molecular weight of 325.43 g/mol. The compound features a benzodiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Several studies have indicated that compounds containing the benzodiazole structure exhibit significant anticancer activity. For instance, research has shown that derivatives of benzodiazoles can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A specific study involving similar compounds reported that they could inhibit the growth of human cancer cell lines by targeting specific signaling pathways involved in tumor growth and survival . The presence of the sulfanyl group in this compound may enhance its biological activity by improving solubility and bioavailability.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study demonstrated that certain benzodiazole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism.
  • Receptor Modulation : It could potentially modulate receptors linked to cell signaling pathways critical for cancer progression.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, leading to the disruption of replication processes.

Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized a series of benzodiazole derivatives and tested their effects on different cancer cell lines. One derivative exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of various benzodiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that N-Methyl derivatives had a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .

Propriétés

IUPAC Name

N-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-12-8-9-14-15(10-12)19-17(18-14)22-11-16(21)20(2)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGLQGMYPWECAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.